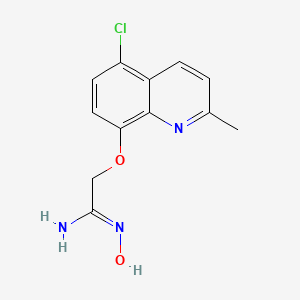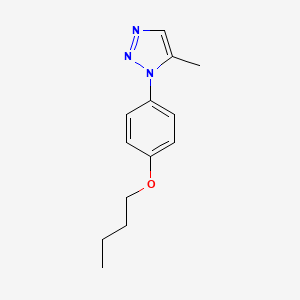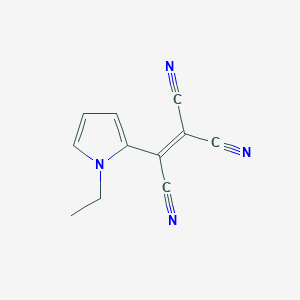
(1-Ethyl-1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Ethyl-1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile is an organic compound characterized by its unique structure, which includes a pyrrole ring substituted with an ethyl group and a tricarbonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile typically involves the reaction of 1-ethylpyrrole with ethene-1,1,2-tricarbonitrile under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of 2-(1-Ethyl-1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the final product meets the required specifications.
化学反应分析
Types of Reactions
2-(1-Ethyl-1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
科学研究应用
2-(1-Ethyl-1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 2-(1-Ethyl-1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
相似化合物的比较
Similar Compounds
2-Acetylpyrrole: A pyrrole derivative with an acetyl group, known for its use in flavor and fragrance industries.
1-Methyl-2-acetylpyrrole: Another pyrrole derivative with a methyl and acetyl group, used in organic synthesis.
Uniqueness
2-(1-Ethyl-1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile is unique due to its tricarbonitrile moiety, which imparts distinct chemical properties and reactivity compared to other pyrrole derivatives. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
138596-89-1 |
|---|---|
分子式 |
C11H8N4 |
分子量 |
196.21 g/mol |
IUPAC 名称 |
2-(1-ethylpyrrol-2-yl)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C11H8N4/c1-2-15-5-3-4-11(15)10(8-14)9(6-12)7-13/h3-5H,2H2,1H3 |
InChI 键 |
FWXPFXAWKOKLFM-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=CC=C1C(=C(C#N)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B15208536.png)
![(1S,2R,6S,8S,9S)-4,4-dimethyl-3,5-dioxa-11-azatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B15208551.png)
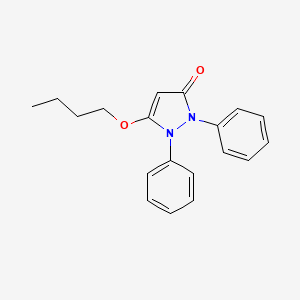
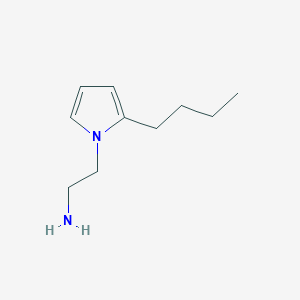
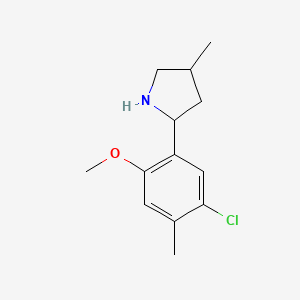
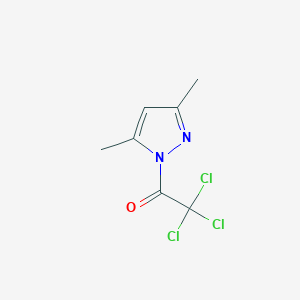
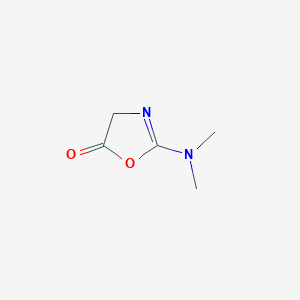
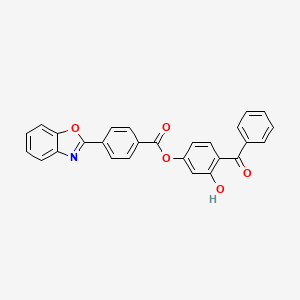
![(2,9-Dimethyl-5a,10b-dihydrobenzofuro[2,3-b]benzofuran-4-yl)diphenylphosphine](/img/structure/B15208617.png)
![1,4-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15208622.png)
![1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine](/img/structure/B15208627.png)
